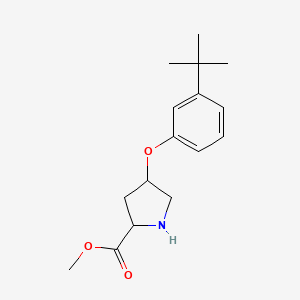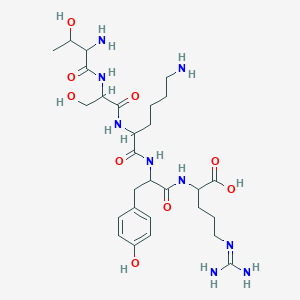![molecular formula C10H13F3N2 B12107461 1,2-Ethanediamine, N1-methyl-1-[4-(trifluoromethyl)phenyl]- CAS No. 1247628-47-2](/img/structure/B12107461.png)
1,2-Ethanediamine, N1-methyl-1-[4-(trifluoromethyl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Ethanediamine, N1-methyl-1-[4-(trifluoromethyl)phenyl]-: is a chemical compound with a unique structure that includes a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethylenediamine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N1-methyl-1-[4-(trifluoromethyl)phenyl]- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,2-ethanediamine and 4-(trifluoromethyl)benzaldehyde.
Condensation Reaction: The primary step involves a condensation reaction between 1,2-ethanediamine and 4-(trifluoromethyl)benzaldehyde under controlled conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,2-Ethanediamine, N1-methyl-1-[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
1,2-Ethanediamine, N1-methyl-1-[4-(trifluoromethyl)phenyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2-Ethanediamine, N1-methyl-1-[4-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
1,2-Ethanediamine, N-methyl-: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
N1,N1-Dimethyl-1-(4-methylphenyl)-1,2-ethanediamine: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.
1,2-Ethanediamine, N,N-diethyl-N’-methyl-: Features additional ethyl groups, altering its steric and electronic properties.
Uniqueness
The presence of the trifluoromethyl group in 1,2-Ethanediamine, N1-methyl-1-[4-(trifluoromethyl)phenyl]- imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds.
特性
CAS番号 |
1247628-47-2 |
|---|---|
分子式 |
C10H13F3N2 |
分子量 |
218.22 g/mol |
IUPAC名 |
N-methyl-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C10H13F3N2/c1-15-9(6-14)7-2-4-8(5-3-7)10(11,12)13/h2-5,9,15H,6,14H2,1H3 |
InChIキー |
RLWOABABNDOCBI-UHFFFAOYSA-N |
正規SMILES |
CNC(CN)C1=CC=C(C=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![beta-D-Glucopyranoside, (1S,4aS,5R,7S,7aR)-1,4a,5,6,7,7a-hexahydro-4a,5,7-trihydroxy-7-methylcyclopenta[c]pyran-1-yl, 6-[(2E)-3-phenyl-2-propenoate]](/img/structure/B12107383.png)




![1-Benzyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B12107390.png)

![Methyl 4-[2-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12107403.png)


![6-(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one](/img/structure/B12107441.png)



